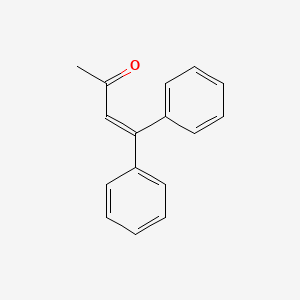![molecular formula C12H12N2O B14743145 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one CAS No. 1706-26-9](/img/structure/B14743145.png)
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one is a heterocyclic compound that belongs to the diazepine family This compound is characterized by a seven-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one can be achieved through several methods. One common approach involves the photoisomerization of 2,3-dihydro-5-methyl-6-phenyl-4H-1,2-diazepin-4-one . This reaction typically requires specific light conditions to induce the isomerization process.
Another method involves the use of isocyanide reagents, which can yield imidazobenzodiazepine intermediates. These intermediates can be prepared via an improved process that involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .
Industrial Production Methods
the scalable synthesis of related compounds, such as midazolam, suggests that similar approaches could be adapted for large-scale production .
化学反応の分析
Types of Reactions
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the diazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated diazepine rings .
科学的研究の応用
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anxiolytic and anticonvulsant activities.
作用機序
The mechanism of action of 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects. The exact pathways and targets involved are still under investigation, but it is believed to influence GABAergic transmission, similar to other diazepine derivatives .
類似化合物との比較
Similar Compounds
Midazolam: An imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Diazepam: A well-known benzodiazepine with a wide range of therapeutic applications.
Uniqueness
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and development in multiple fields .
特性
CAS番号 |
1706-26-9 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
5-methyl-4-phenyl-1,7-dihydrodiazepin-6-one |
InChI |
InChI=1S/C12H12N2O/c1-9-11(7-13-14-8-12(9)15)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 |
InChIキー |
RTEPNEJQSYBQHF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NNCC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


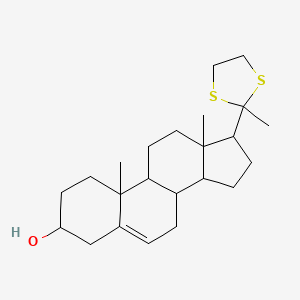
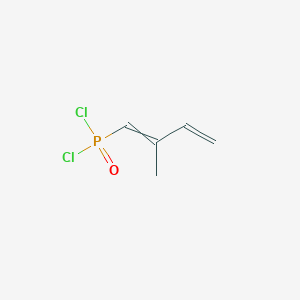

![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
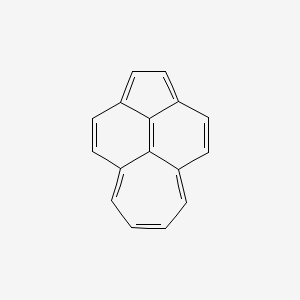
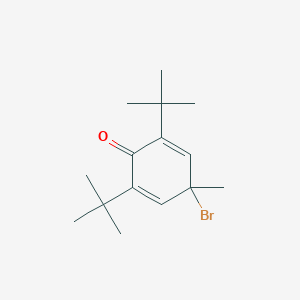


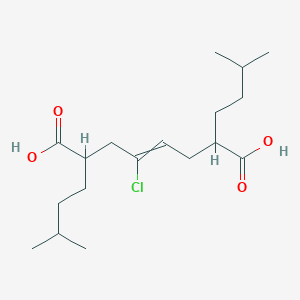
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)
![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)

